molecular formula C11H10F2O B12076810 1-(2,2-Difluoropropoxy)-3-ethynylbenzene

1-(2,2-Difluoropropoxy)-3-ethynylbenzene

Cat. No.: B12076810
M. Wt: 196.19 g/mol
InChI Key: YLEHGCRODKGFFD-UHFFFAOYSA-N
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Description

1-(2,2-Difluoropropoxy)-3-ethynylbenzene is an organic compound that features a benzene ring substituted with a 2,2-difluoropropoxy group and an ethynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2-Difluoropropoxy)-3-ethynylbenzene typically involves the reaction of 3-ethynylphenol with 2,2-difluoropropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(2,2-Difluoropropoxy)-3-ethynylbenzene can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The ethynyl group can be reduced to form alkenes or alkanes.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Electrophiles like bromine or nitronium ions can be used in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

1-(2,2-Difluoropropoxy)-3-ethynylbenzene has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of fluorinated compounds.

Mechanism of Action

The mechanism of action of 1-(2,2-Difluoropropoxy)-3-ethynylbenzene involves its interaction with molecular targets through its functional groups. The ethynyl group can participate in π-π interactions with aromatic systems, while the difluoropropoxy group can enhance the compound’s lipophilicity and stability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

  • 1-(2,2-Difluoropropoxy)-4-ethynylbenzene
  • 1-(2,2-Difluoropropoxy)-2-ethynylbenzene
  • 1-(2,2-Difluoropropoxy)-3-methylbenzene

Comparison: 1-(2,2-Difluoropropoxy)-3-ethynylbenzene is unique due to the specific positioning of the ethynyl group on the benzene ring, which can influence its reactivity and interactions. Compared to its isomers, this compound may exhibit different chemical and biological properties, making it a valuable compound for specific applications.

Properties

Molecular Formula

C11H10F2O

Molecular Weight

196.19 g/mol

IUPAC Name

1-(2,2-difluoropropoxy)-3-ethynylbenzene

InChI

InChI=1S/C11H10F2O/c1-3-9-5-4-6-10(7-9)14-8-11(2,12)13/h1,4-7H,8H2,2H3

InChI Key

YLEHGCRODKGFFD-UHFFFAOYSA-N

Canonical SMILES

CC(COC1=CC=CC(=C1)C#C)(F)F

Origin of Product

United States

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